N-{[4-cyclohexyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Description
N-{[4-cyclohexyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a useful research compound. Its molecular formula is C23H36N4OS and its molecular weight is 416.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Adamantane Derivatives
Adamantane derivatives have been synthesized through various methods, including cycloaddition reactions, which are pivotal for creating adamantane-substituted six-membered carbo- and heterocycles. For example, Sasaki, Shimizu, and Ohno (1984) detailed the preparation of 2-(1-adamantyl)-1,3-butadiene and its Diels-Alder reactions with various dienophiles, resulting in the efficient synthesis of several adamantane-substituted compounds (Sasaki, Shimizu, & Ohno, 1984).
Antimicrobial and Anti-inflammatory Activities
A significant area of research involving adamantane derivatives is their potential in antimicrobial and anti-inflammatory applications. Eisa, Tantawy, and El-kerdawy (1990) synthesized N-(2-adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines and other adamantane derivatives, some of which demonstrated marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis (Eisa, Tantawy, & El-kerdawy, 1990). Additionally, Al-Abdullah et al. (2014) explored the synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, identifying compounds with potent antibacterial activity and promising anti-inflammatory effects (Al-Abdullah et al., 2014).
Material Science and Coordination Polymers
In the field of material science, the design and synthesis of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks using functionalized adamantane tectons have been reported. These frameworks demonstrate unique structural characteristics and potential magnetic properties, indicating the versatility of adamantane derivatives in designing new materials (Senchyk et al., 2013).
Neuroprotective Agents
Adamantane derivatives have also been studied for their neuroprotective properties. Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines, which demonstrated multifunctional neuroprotective activity, indicating their potential application in neuroprotection (Joubert et al., 2011).
Properties
IUPAC Name |
N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4OS/c1-15(2)29-22-26-25-20(27(22)19-6-4-3-5-7-19)14-24-21(28)23-11-16-8-17(12-23)10-18(9-16)13-23/h15-19H,3-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYFEEOWKYBYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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